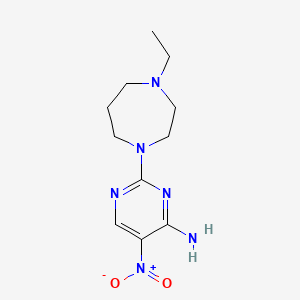

1-(2-Cyanoethyl)piperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

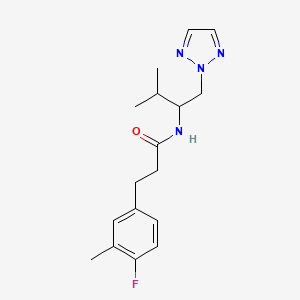

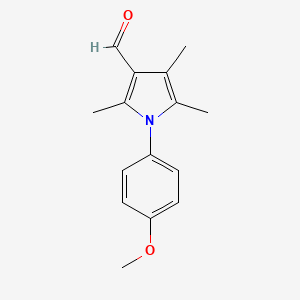

1-(2-Cyanoethyl)piperidine-3-carboxylic acid is a chemical compound with the empirical formula C9H14N2O2 and a molecular weight of 182.22 . It is a solid substance .

Synthesis Analysis

Piperidines, such as this compound, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical and Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C9H14N2O2 and it has a molecular weight of 182.22 .

Applications De Recherche Scientifique

Nanomagnetic Reusable Catalyst Development

Fe3O4 nanoparticles functionalized with Piperidine-4-carboxylic acid (PPCA) have been synthesized for use as a novel nanomagnetic reusable catalyst. These Fe3O4-PPCA nanoparticles, further functionalized with chlorosulfonic acid to create Fe3O4-SA-PPCA, demonstrated efficient catalytic activity in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives. This catalyst can be easily recovered and reused multiple times without significant loss of activity, highlighting its potential for sustainable chemical processes (Ghorbani‐Choghamarani & Azadi, 2015).

Structural and Spectroscopic Studies

Studies on (R/S)-piperidinium-3-carboxylic acid and its complexes have provided insights into hydrogen-bonded interactions, showcasing the compound's ability to form stable complexes with various agents. For instance, piperidinium-3-carboxylic acid forms a stable complex with 2,6-dichloro-4-nitrophenol, revealing significant details about hydrogen bonding and charge delocalization, which are critical for understanding the structural and electronic properties of these complexes (Anioła et al., 2016).

Synthetic Chemistry Applications

The synthesis of piperidine derivatives, including those similar to 1-(2-Cyanoethyl)piperidine-3-carboxylic acid, has been explored for creating constrained analogues of pharmacologically relevant compounds. For example, the synthesis of 6-Piperidino-3-azabicyclo[3.1.0]hexane-6-carboxamide diastereomers represents a novel approach to obtaining conformationally rigid analogues of pharmaceutical building blocks, demonstrating the versatility of piperidine derivatives in drug development (Vilsmaier et al., 1996).

Matrix Metalloproteinase Inhibitors

Carboxylic acids containing substituted piperidine have been synthesized and tested as potent and selective inhibitors of matrix metalloproteinases (MMPs), demonstrating unprecedented low nanomolar potency. This novel series of carboxylic acids highlights the therapeutic potential of piperidine derivatives in treating conditions associated with MMP activity, such as cancer and inflammatory diseases (Pikul et al., 2001).

Safety and Hazards

Propriétés

IUPAC Name |

1-(2-cyanoethyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c10-4-2-6-11-5-1-3-8(7-11)9(12)13/h8H,1-3,5-7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUYDRHYQGADPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCC#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-1,2-dihydro-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2927542.png)

![N-(2,5-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2927543.png)

![N-butyl-4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2927551.png)

![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927554.png)